molecular formula C39H28Br2N4O2 B2763634 6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline CAS No. 392237-15-9

6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline

Cat. No.: B2763634
CAS No.: 392237-15-9
M. Wt: 744.487
InChI Key: GGUVYOZWRYEILH-SNDAAJCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline is a complex organic compound with a unique structure that includes multiple bromine atoms, phenyl groups, and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline typically involves multi-step organic reactionsThe final step involves the formation of the imine bond with the 3,4-dimethoxyphenylmethylideneamino group under mild acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine bond, converting it into an amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label and track biological molecules in live cells .

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline stands out due to its unique combination of bromine atoms, phenyl groups, and quinoline rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H28Br2N4O2/c1-46-35-18-13-24(19-36(35)47-2)23-42-45-39-38(37(26-11-7-4-8-12-26)31-21-28(41)15-17-33(31)44-39)34-22-29(25-9-5-3-6-10-25)30-20-27(40)14-16-32(30)43-34/h3-23H,1-2H3,(H,44,45)/b42-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUVYOZWRYEILH-SNDAAJCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H28Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.